molecular formula C20H15F3O7 B254608 2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid

2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid

Número de catálogo B254608
Peso molecular: 424.3 g/mol
Clave InChI: RFGLQRVBSOYGLK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid, also known as ETC-1002, is a small molecule drug that has been developed as a potential treatment for cardiovascular diseases, such as hypercholesterolemia and atherosclerosis. ETC-1002 has shown promise in preclinical studies and has entered clinical trials.

Mecanismo De Acción

2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid works by inhibiting ATP citrate lyase (ACL), an enzyme involved in the production of cholesterol and fatty acids. By inhibiting ACL, this compound reduces the production of LDL cholesterol and triglycerides, which are major risk factors for cardiovascular diseases. This compound also activates AMP-activated protein kinase (AMPK), which plays a key role in regulating lipid metabolism and glucose homeostasis. The dual mechanism of action of this compound makes it a promising therapeutic agent for cardiovascular diseases.
Biochemical and Physiological Effects:
This compound has been shown to reduce LDL cholesterol levels by up to 30% in preclinical models. This compound also reduces triglyceride levels and increases HDL cholesterol levels. In addition, this compound has been shown to have anti-inflammatory effects and improve endothelial function. These effects are likely due to the inhibition of ACL and activation of AMPK.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. This compound has also been extensively studied in preclinical models, making it a well-characterized compound. However, this compound has some limitations for lab experiments. It has a relatively short half-life, which may limit its effectiveness in vivo. In addition, the dual mechanism of action of this compound may make it difficult to study the specific effects of each mechanism.

Direcciones Futuras

There are several future directions for research on 2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid. One direction is to further investigate the mechanism of action of this compound, particularly the activation of AMPK. Another direction is to study the effectiveness of this compound in clinical trials, particularly in patients with hypercholesterolemia and atherosclerosis. In addition, there may be potential for this compound in other disease areas, such as diabetes and cancer, which are also associated with dysregulated lipid metabolism.

Métodos De Síntesis

The synthesis of 2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid involves several steps, including the condensation of 2-ethoxyphenol with 2,4-dihydroxybenzaldehyde, followed by the cyclization of the resulting compound with trifluoroacetic anhydride. The final step involves the esterification of the resulting compound with chloroacetic acid. The synthesis of this compound has been optimized to produce high yields and purity.

Aplicaciones Científicas De Investigación

2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid has been extensively studied in preclinical models, including animal models of hypercholesterolemia and atherosclerosis. In these studies, this compound has been shown to reduce LDL cholesterol levels and inhibit the development of atherosclerotic lesions. This compound has also been shown to have anti-inflammatory effects and improve endothelial function. These findings suggest that this compound may have potential as a therapeutic agent for cardiovascular diseases.

Propiedades

Fórmula molecular

C20H15F3O7

Peso molecular

424.3 g/mol

Nombre IUPAC

2-[3-(2-ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid

InChI

InChI=1S/C20H15F3O7/c1-2-27-13-5-3-4-6-14(13)29-18-17(26)12-8-7-11(28-10-16(24)25)9-15(12)30-19(18)20(21,22)23/h3-9H,2,10H2,1H3,(H,24,25)

Clave InChI

RFGLQRVBSOYGLK-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)OCC(=O)O)C(F)(F)F

SMILES canónico

CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)OCC(=O)O)C(F)(F)F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.